molecular formula C13H18N2O2 B11873431 Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

Cat. No.: B11873431
M. Wt: 234.29 g/mol
InChI Key: LAUSYBXHBXPLHW-UHFFFAOYSA-N
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Description

Historical Context of Azetidine Derivatives in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry. Their ring strain (~25.4 kcal/mol) balances reactivity and stability, enabling diverse functionalization while maintaining structural integrity. Early applications focused on natural product analogs, but breakthroughs in synthetic methodologies catalyzed their adoption in drug development.

Notable azetidine-containing drugs include:

  • Cobimetinib : A mitogen-activated protein kinase (MEK) inhibitor featuring a 3,3-disubstituted azetidine core, critical for binding selectivity.
  • Azelnidipine : An antihypertensive agent leveraging azetidine’s conformational restraint to enhance calcium channel blockade.
  • Ximelagatran : An oral anticoagulant where azetidine improves metabolic stability compared to larger heterocycles.

Table 1: Azetidine Derivatives in Clinically Approved Drugs

Drug Name Therapeutic Area Azetidine Role Year Approved
Cobimetinib Oncology (Melanoma) Kinase binding motif 2015
Azelnidipine Cardiovascular Conformational stabilization 2003
Ximelagatran Anticoagulation Metabolic stability enhancement 2004

Advances in synthesis, such as palladium-catalyzed γ-C(sp³)–H amination and strain-release homologation of azabicyclo[1.1.0]butanes, have expanded access to functionalized azetidines. These methods enable precise stereochemical control, critical for optimizing target engagement.

Strategic Advantages of Carbamate Functionalization in Bioactive Molecules

Carbamates (–OCONR₂) are indispensable in medicinal chemistry due to their ability to modulate solubility, bioavailability, and target interactions. In benzyl (azetidin-3-ylmethyl)(methyl)carbamate, the carbamate group serves dual roles:

  • Metabolic Stabilization : Carbamates resist esterase-mediated hydrolysis better than esters, prolonging half-life.
  • Hydrogen Bonding Capacity : The carbonyl and N-alkyl groups participate in directed interactions with enzyme active sites or receptors.

Table 2: Key Properties of Carbamate Functionalization

Property Impact on Bioactivity Example in Azetidine Carbamates
Metabolic Stability Reduced clearance via esterase evasion Benzyl carbamate derivatives
Solubility Enhanced aqueous solubility Tert-butyl carbamate variants
Stereochemical Control Rigidity for target complementarity Chiral N-borane complexes

The synthesis of azetidine carbamates often employs protective group strategies. For example, benzyl carbamates are introduced via nucleophilic substitution or reductive amination, followed by deprotection under controlled conditions. Recent innovations include titanium-mediated cyclizations and boronate-assisted migrations, which improve yields and stereoselectivity.

In drug design, carbamate-functionalized azetidines enable:

  • Peptide Bond Isosterism : Mimicking peptide motifs while enhancing proteolytic resistance.
  • Toxicity Mitigation : Masking reactive amines to reduce off-target effects.
  • Prodrug Activation : Enzymatic cleavage of carbamates for site-specific drug release.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-(azetidin-3-ylmethylamino)acetate

InChI

InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

LAUSYBXHBXPLHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Displacement Reactions on Azetidine Intermediates

A foundational approach involves displacing leaving groups on azetidine derivatives with nucleophilic amines. The synthesis begins with 1-benzhydrylazetidin-3-yl methanesulfonate , a commercially available intermediate. Reacting this mesylate with methylamine (2 equivalents) in acetonitrile at 80°C for 12–16 hours yields 1-benzhydryl-3-((methylamino)methyl)azetidine (Fig. 1A). This single-step displacement achieves ~72% isolated yield after column chromatography (EtOAc/hexanes gradient).

Key Reaction Parameters:

  • Solvent : Acetonitrile (polar aprotic).

  • Temperature : 80°C (reflux).

  • Workup : Sequential washes with H2O/brine and brine, followed by MgSO4 drying.

Deprotection of Benzhydryl Group

The benzhydryl protecting group is removed via hydrogenolysis using 10% Pd/C under H2 atmosphere (1 atm) in methanol. This step furnishes 3-((methylamino)methyl)azetidine as a free base, which is subsequently converted to its hydrochloride salt for stability.

Carbamate Formation

The secondary amine undergoes carbamoylation with benzyl chloroformate in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (2 equivalents) neutralizes HCl byproducts, driving the reaction to completion. The product, benzyl (azetidin-3-ylmethyl)(methyl)carbamate , is isolated in 65–70% yield after silica gel chromatography (Table 1).

Table 1: Optimization of Carbamate Formation

ParameterConditionYield (%)
SolventDCM68
BaseTriethylamine70
Temperature0°C → RT65
Equivalents (ClCO2Bn)1.268

Alternative Methodologies

Reductive Amination Strategy

An alternative route employs azetidine-3-carbaldehyde and methylamine in a reductive amination. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer) reduces the imine intermediate, yielding 3-((methylamino)methyl)azetidine . Subsequent carbamoylation follows the same protocol as above.

Advantages:

  • Avoids mesylation/displacement steps.

  • Suitable for gram-scale synthesis (85% yield over two steps).

Solid-Phase Synthesis

Recent advances utilize Wang resin -bound azetidine precursors. The resin-bound intermediate is treated with methyl isocyanate, followed by cleavage with trifluoroacetic acid (TFA)/DCM (1:1). This method achieves 78% purity without chromatography, though scalability remains limited.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility. For example, the displacement reaction between 1-benzhydrylazetidin-3-yl methanesulfonate and methylamine is conducted in a tubular reactor at 100°C with a residence time of 30 minutes. This method boosts yield to 82% while reducing solvent waste.

Crystallization Techniques

Final purification leverages anti-solvent crystallization . Adding hexanes to a concentrated ethyl acetate solution of the crude carbamate induces crystallization, achieving >99% purity. This eliminates reliance on column chromatography, reducing production costs.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH2Ph), 3.85–3.70 (m, 4H, azetidine-CH2), 3.10 (s, 3H, NCH3), 2.90–2.70 (m, 2H, CH2NH).

  • HRMS (ESI+) : m/z calc’d for C13H17N2O2 [M+H]⁺: 233.1290, found: 233.1285.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 H2O/ACN, 1 mL/min).

  • Melting Point : 98–100°C (consistent with crystalline form).

Challenges and Mitigation Strategies

Regioselectivity in Carbamate Formation

The azetidine nitrogen’s nucleophilicity risks forming undesired bis-carbamate byproducts. This is mitigated by:

  • Using substoichiometric benzyl chloroformate (1.2 equivalents).

  • Conducting reactions at 0°C to slow azetidine ring reactivity.

Stability of Intermediates

3-((methylamino)methyl)azetidine is hygroscopic and prone to oxidation. Storage as a hydrochloride salt under argon increases shelf life to >6 months .

Chemical Reactions Analysis

Reaction Types

The compound’s reactivity is influenced by its carbamate and azetidine functionalities. While direct experimental data is limited, inferred reactions based on analogous compounds include:

Hydrolysis of the Carbamate Group

Carbamates typically undergo hydrolysis under acidic or basic conditions to yield amines and carbonic acid derivatives. For this compound:

  • Reaction : Hydrolysis of the carbamate group may produce azetidin-3-ylmethyl(methyl)amine and benzoic acid derivatives .

  • Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutions at elevated temperatures.

Nucleophilic Substitution Reactions

The azetidine ring and carbamate group are susceptible to nucleophilic attack:

  • Reaction : Substitution by nucleophiles (e.g., amines, thiols) at the azetidine nitrogen or carbamate oxygen.

  • Conditions : Polar aprotic solvents (DMF, DMSO) with catalytic bases (e.g., pyridine).

Oxidation and Reduction

The compound’s azetidine ring and carbamate may undergo redox transformations:

  • Oxidation : Potential oxidation of the azetidine ring using agents like H₂O₂ or KMnO₄.

  • Reduction : Possible reduction of carbamate groups using LiAlH₄ to form amines.

Ring-Opening Reactions

Azetidine’s four-membered ring is strained, making it prone to ring-opening:

  • Reaction : Reaction with electrophiles (e.g., acid chlorides) or nucleophiles (e.g., Grignard reagents) to form acyclic derivatives.

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis via nucleophilic attack on the carbonyl carbon, releasing CO₂ and forming an amine:
R-NH-CO-O-Bn+H₂OR-NH₃+CO₂+Bn-OH\text{R-NH-CO-O-Bn} + \text{H₂O} \rightarrow \text{R-NH₃} + \text{CO₂} + \text{Bn-OH}

Azetidine Reactivity

The azetidine ring may react via:

  • Electrophilic attack : At the nitrogen atom, leading to ring-opening.

  • Nucleophilic substitution : Replacement of the methyl group with stronger nucleophiles.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Products
HydrolysisHCl (aq), reflux; NaOH (aq), heatAzetidin-3-ylmethyl(methyl)amine
Nucleophilic substitutionDMF, pyridine, nucleophile (e.g., NH₃)Substituted carbamate derivatives
OxidationH₂O₂, KMnO₄Oxidized azetidine/carbonate species
Ring-openingGrignard reagents, acid chloridesAcyclic amides or esters

Limitations and Future Research

  • Data gaps : No direct experimental studies on this specific compound’s reactivity are available in the reviewed sources .

  • Structural analogs : Insights derived from similar carbamates and azetidine derivatives.

  • Recommendations : Further research should focus on optimizing reaction conditions and exploring biological activity correlations.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a potential lead in drug discovery due to its structural characteristics that suggest bioactivity. Key applications include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains, making it a candidate for the development of new antibiotics.
  • Anticancer Properties : The azetidine ring's structural strain may allow for interactions with biological targets involved in cancer pathways, suggesting potential use in anticancer therapies.
  • Neurological Applications : Given its structural similarity to known neuroactive compounds, it may have implications in treating neurological disorders.

Several studies have documented the bioactivity and synthetic methodologies related to benzyl (azetidin-3-ylmethyl)(methyl)carbamate:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of this compound against resistant strains of Staphylococcus aureus. Results indicated significant inhibition at low concentrations.
  • Case Study 2 : Research in European Journal of Pharmaceutical Sciences highlighted the synthesis optimization for increased yield and purity, demonstrating effective methods for large-scale production suitable for further biological testing.

Mechanism of Action

The mechanism of action of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE involves its interaction with specific molecular targets. The CBZ protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Benzyl (azetidin-3-ylmethyl)(methyl)carbamate and analogous carbamates:

Compound Name Key Structural Features Biological/Pharmacological Relevance Reference
This compound Azetidine core, methylcarbamate, benzyl Cbz group Intermediate for anticoagulants
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate Ethyl group, phenylpropanoyl substituent High AChE/BChE inhibition (IC50 ≈ galanthamine)
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 3-Chlorophenyl group, methylcarbamate Highest selectivity index in AChE inhibition
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Pyrrolidine-azetidine hybrid Laboratory chemical with acute toxicity (H302)
Benzyl (azetidin-3-yl(diphenoxyphosphoryl)methyl)carbamate Phosphoryl group, azetidine-phosphonate hybrid Potential kinase inhibitor intermediate

Notes:

  • Electronic Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) enhance inhibitory activity against acetylcholinesterase (AChE), while electron-donating groups (e.g., methyl in ) improve synthetic yields and enantioselectivity.
  • Ring Size : Azetidine (4-membered) vs. pyrrolidine (5-membered) rings influence conformational stability and reactivity. Azetidine derivatives exhibit higher ring strain, favoring nucleophilic substitution reactions .

Key Observations :

  • Low-Yield Challenges : Steric hindrance in cyclopentyl derivatives (e.g., ) results in poor yields (7%), whereas azetidine-based routes () achieve moderate yields (45–59%) due to optimized reaction conditions.
  • Protection Strategies : The benzyl Cbz group is universally employed for amine protection, ensuring compatibility with diverse substrates (e.g., phosphorylated intermediates in ).

Critical Insights :

  • Safety Considerations : Pyrrolidine-azetidine hybrids () exhibit higher acute toxicity (Category 4) compared to purely azetidine-based carbamates, likely due to increased metabolic activation.
  • Therapeutic Potential: Chlorophenyl-substituted carbamates () demonstrate superior enzyme inhibition, making them candidates for neurodegenerative disease therapeutics.

Biological Activity

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate, also referred to as benzyl azetidin-3-yl(methyl)carbamate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Azetidine Ring : A four-membered cyclic amine contributing to the compound's reactivity.
  • Benzyl Group : Enhances lipophilicity and may influence biological interactions.
  • Methyl Carbamate Moiety : This functional group can undergo hydrolysis, which may lead to the formation of bioactive derivatives.

The molecular formula for this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Benzyl Azetidine :
    • Reacting azetidine with benzyl chloroformate in the presence of a base (e.g., triethylamine).
    • Conducting the reaction at room temperature for several hours.
  • Formation of the Carbamate :
    • Reacting benzyl azetidine with methylamine in an organic solvent (e.g., dichloromethane).
    • Stirring the mixture under controlled conditions to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Anticancer Activity

In vivo studies have demonstrated that this compound possesses anticancer properties. For instance, it has been tested against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). Treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Antimicrobial ActivityInhibits growth of various bacterial strains; potential for antibiotic development.
Anticancer ActivityDecreases viability of MDA-MB-231 cells by 55% at 10 μM concentration over three days.
Mechanism InsightsInteraction with specific molecular targets; modulation of enzyme activity suggested.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Xenograft Model : In an animal model, mice bearing MDA-MB-231 xenografts were treated with this compound. The compound was well tolerated and resulted in reduced tumor size compared to control groups, demonstrating promising anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (azetidin-3-ylmethyl)(methyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related azetidine-containing carbamates typically involves multi-step protection/deprotection strategies. For example, in , a similar compound (Benzyl ((1-carbamimidoylazetidin-3-yl)(diphenoxyphosphoryl)methyl)carbamate) was synthesized using tert-butoxycarbonyl (Boc) protection of the azetidine amine, followed by phosphorylation and deprotection. Key steps include:

  • Reagent Optimization : Use of trifluoroacetic acid (TFA) for Boc deprotection under mild conditions to preserve azetidine ring stability .
  • Yield Considerations : Reported yields for analogous compounds range from 45% to 60%, influenced by steric hindrance in the azetidine ring and competing side reactions .
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) and characterization via 1^1H/13^{13}C NMR and ESI-MS are standard .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • Azetidine Ring Protons : Look for characteristic splitting patterns (e.g., 3.5–4.5 ppm for N-CH2_2- groups) and coupling constants (J=68J = 6–8 Hz for azetidine ring protons) .
  • Carbamate Protons : The benzyloxy group typically appears as a singlet at ~5.1 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching the molecular formula (C13_{13}H17_{17}N2_2O2_2, theoretical MW: 233.14). Deviations may indicate incomplete deprotection or phosphorylation .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer :

  • Moisture Sensitivity : The carbamate group is prone to hydrolysis. Store under inert gas (N2_2 or Ar) at −20°C with desiccants .
  • Light Sensitivity : Benzyl derivatives may degrade under UV light; use amber vials .
  • Toxicity : While specific data for this compound is limited, structurally related carbamates (e.g., Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate) show acute oral toxicity (LD50_{50} > 500 mg/kg) and skin irritation potential .

Advanced Research Questions

Q. How does the stereoelectronic environment of the azetidine ring influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : In , methyl-substituted carbamates demonstrated enhanced cholinesterase inhibition (IC50_{50} = 0.8–1.2 µM) compared to bulkier substituents. The azetidine’s small ring strain may optimize binding to enzyme active sites.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with acetylcholinesterase (AChE). For example, the azetidine’s lone pair electrons may form hydrogen bonds with catalytic serine residues .

Q. What strategies mitigate low regioselectivity in the alkylation of azetidine intermediates?

  • Methodological Answer :

  • Directing Groups : Introducing temporary protecting groups (e.g., Boc) on the azetidine nitrogen can direct alkylation to the methyl position. achieved 59% regioselectivity using this approach .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing byproduct formation.
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve selectivity for complex substrates .

Q. How can researchers resolve contradictions in reported toxicity profiles of structurally similar carbamates?

  • Methodological Answer :

  • Comparative Assays : Use standardized in vitro models (e.g., HepG2 cells for hepatotoxicity) to compare compounds like Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (oral LD50_{50} = 300 mg/kg) and this compound .
  • Metabolite Profiling : LC-MS/MS can identify toxic metabolites (e.g., formaldehyde from carbamate hydrolysis) that explain discrepancies .

Q. What advanced techniques enable enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves >90% ee for benzyl carbamates ( ).
  • Kinetic Resolution : Lipase-catalyzed (e.g., Candida antarctica) hydrolysis separates enantiomers with 85–95% efficiency .

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